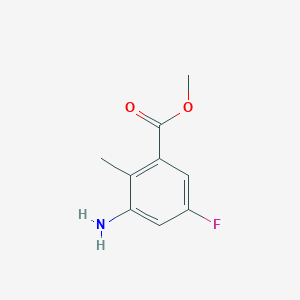

Methyl 3-amino-5-fluoro-2-methylbenzoate

Description

Properties

IUPAC Name |

methyl 3-amino-5-fluoro-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIKUUCOPAYYIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1N)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601211519 | |

| Record name | Benzoic acid, 3-amino-5-fluoro-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601211519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697739-04-1 | |

| Record name | Benzoic acid, 3-amino-5-fluoro-2-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697739-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-amino-5-fluoro-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601211519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-fluoro-2-methylbenzoate typically involves the esterification of 3-amino-5-fluoro-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized reaction conditions and equipment to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-fluoro-2-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-amino-5-fluoro-2-methylbenzoate serves primarily as an intermediate in the synthesis of pharmaceutical compounds. Its applications include:

- Anti-cancer Research : Preliminary studies indicate that this compound may exhibit anti-tumor properties, potentially modulating biochemical pathways involved in cancer treatment . Its ability to interact with specific enzymes and receptors suggests it could influence drug metabolism and efficacy.

- Drug Development : The compound's capacity to cross biological membranes implies its usefulness in developing drugs targeting central nervous system disorders due to its blood-brain barrier permeability . This characteristic enhances its profile as a candidate for novel therapeutics.

- Building Block for Complex Molecules : this compound is utilized in synthesizing more complex organic molecules, allowing for the creation of derivatives with tailored pharmacological profiles .

The biological activity of this compound has been explored in various contexts:

- Enzyme Modulation : Studies suggest that this compound can modulate enzyme activity, which may have implications for drug interactions and metabolic pathways .

- Receptor Interaction : Its structural features allow it to interact with biological receptors, potentially influencing signal transduction processes within cells .

Case Studies and Research Findings

Several studies have focused on the applications and effects of this compound:

- Anti-tumor Activity : Research published in pharmacological journals has highlighted the compound's potential anti-cancer effects, demonstrating its ability to inhibit tumor growth in vitro.

- Neuropharmacology : Investigations into its ability to cross the blood-brain barrier have led to studies assessing its potential as a treatment for neurological disorders, showing promise in modulating neurochemical pathways.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-fluoro-2-methylbenzoate involves its interaction with specific molecular targets and pathways. For example, its role in neural mechanisms involves targeting orexin receptors, which are involved in regulating food intake and energy balance. The compound’s immunomodulatory effects are likely due to its interaction with lymphocyte subsets and modulation of the humoral immune response.

Comparison with Similar Compounds

Key Differences :

- Ethyl 2-amino-5-fluorobenzoate: The ethyl ester variant has a bulkier alkoxy group, increasing lipophilicity (estimated LogP: ~2.8 vs. methyl ester’s ~2.5). The amino group at position 2 may alter hydrogen-bonding interactions compared to position 3 in the target compound .

- The absence of an ester group lowers LogP (1.99 for the acid vs. ~2.5 for the ester) .

- 3-Amino-5-fluoro-2-methylbenzoic acid: The carboxylic acid form exhibits higher water solubility (PSA: 63.32) but lower membrane permeability than the ester .

Physicochemical Properties

Notes:

- LogP : The methyl ester’s LogP is higher than the acid due to reduced polarity. Ethyl esters typically have marginally higher LogP values than methyl esters .

- Polar Surface Area (PSA): All analogs share similar PSA values (~63 Ų), dominated by the amino and ester/carboxylic acid groups, suggesting comparable hydrogen-bonding capacity .

Biological Activity

Methyl 3-amino-5-fluoro-2-methylbenzoate (CAS Number: 697739-04-1) is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features an amino group, a fluorine atom, and a methyl group attached to a benzoate structure. This specific arrangement of substituents influences its biological activity and chemical reactivity. The compound is characterized by its ability to cross biological membranes, suggesting potential applications in targeting central nervous system disorders due to its permeability across the blood-brain barrier.

Pharmacological Properties

- Anti-Tumor Activity : Preliminary studies indicate that this compound may possess anti-tumor properties. Its interactions with specific enzymes involved in metabolic pathways suggest it could influence drug metabolism or efficacy, making it a candidate for cancer treatment.

- Modulation of Enzyme Activity : The compound has been shown to modulate enzyme activity, which may have implications for various biochemical pathways related to cancer and other diseases. Its structural features allow it to interact with biological targets such as receptors and enzymes.

- Potential as a CNS Drug : Due to its ability to penetrate cellular membranes, this compound may be developed for therapeutic applications in central nervous system disorders.

The mechanism of action of this compound involves its interaction with various biological targets:

- Enzyme Interactions : The presence of the amino and fluorine groups influences binding affinity and specificity towards molecular targets, potentially enhancing the compound's pharmacological effects.

- Hydrolysis of Ester Group : The ester group can undergo hydrolysis, releasing the active compound in a controlled manner, which may be beneficial for sustained drug action.

Comparative Analysis

To understand the uniqueness of this compound, it is important to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-amino-5-fluoro-3-methylbenzoate | C10H10F N O2 | Different position of amino group |

| Methyl 3-amino-5-bromo-2-methylbenzoate | C10H10Br N O2 | Bromine instead of fluorine |

| Methyl 4-amino-5-fluoro-2-methylbenzoate | C10H10F N O2 | Different position of amino group |

The positional variation in substituents plays a crucial role in determining the pharmacological properties and potential applications in medicinal chemistry.

Case Studies and Research Findings

Recent studies have explored the biological activities associated with this compound:

- Ames Test for Mutagenicity : The Ames test has been utilized to assess the mutagenicity of this compound. Results from various strains indicate that it exhibits plausible mutagenic activity under specific conditions, highlighting the need for further toxicological assessments .

- In Vitro Studies : In vitro studies have demonstrated that derivatives of similar compounds exhibit antiproliferative effects against various cancer cell lines. These studies suggest that this compound may share similar mechanisms that inhibit cell growth by disrupting microtubule dynamics or inducing apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.